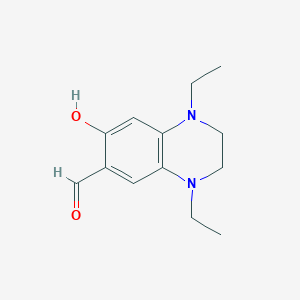
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system with ethyl groups at positions 1 and 4, a hydroxyl group at position 7, and an aldehyde group at position 6. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline with suitable aldehyde precursors can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact .
化学反应分析
Types of Reactions
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoxaline ketones, while reduction of the aldehyde group can produce quinoxaline alcohols .
科学研究应用
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoxaline ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
相似化合物的比较
Similar Compounds
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and reactivity.
1,4-Diethyl-7-hydroxyquinoxaline: Lacks the tetrahydro structure and aldehyde group, affecting its biological activity.
1,4-Diethyl-6-carbaldehydequinoxaline: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups in the tetrahydroquinoxaline ring system. This combination of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1,4-diethyl-7-hydroxy-2,3-dihydroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-3-14-5-6-15(4-2)12-8-13(17)10(9-16)7-11(12)14/h7-9,17H,3-6H2,1-2H3 |
InChI 键 |
QZHXRIFJFFRTPF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(C2=C1C=C(C(=C2)O)C=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


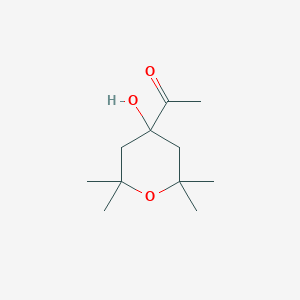
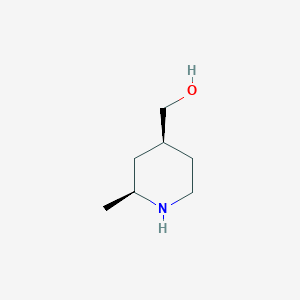
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)

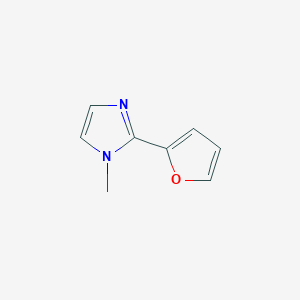
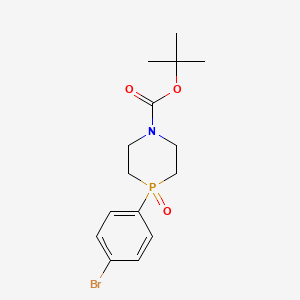
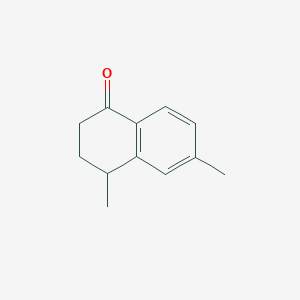
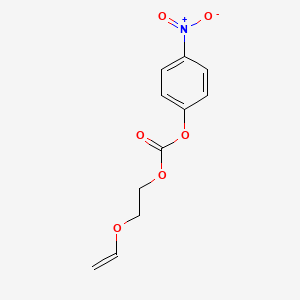
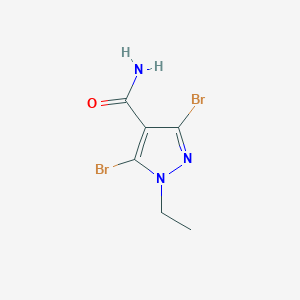


![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
